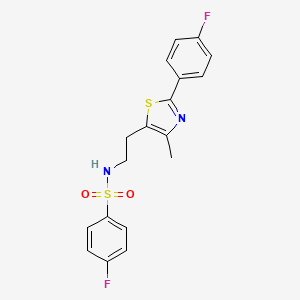

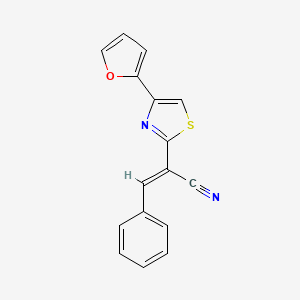

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as enaminones and indole derivatives, involves key reactions including intramolecular hydrogen bonding and cyclodehydration processes. These methods highlight the foundational steps likely involved in synthesizing the title compound, emphasizing the significance of secondary amine and carbonyl group interactions for structural formation (Balderson et al., 2007; Kasiotis & Haroutounian, 2006).

Molecular Structure Analysis

Research on compounds with similar frameworks, such as "2-Isopropyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole", reveals that the indole and pyrrolidine components are essentially coplanar, suggesting a tight molecular architecture that may also be expected in our target compound. The phenylsulfonyl group's orientation significantly influences the overall molecular conformation, showcasing the intricate interplay between different molecular segments (Kishbaugh, Gribble, & Jasinski, 2007).

Chemical Reactions and Properties

The versatility of related structures in chemical reactions is notable, with applications ranging from DNA photo-cleavage agents to catalysts for stereoselective Michael addition reactions. These functionalities underline the potential reactivity of the title compound, indicating its suitability for diverse chemical transformations and applications (Andreou et al., 2016; Singh et al., 2013).

Physical Properties Analysis

While specific studies on the physical properties of the exact compound are scarce, insights can be drawn from analogous compounds. Typically, these analyses would involve solubility, melting points, and crystalline structure, providing essential data for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of similar compounds, such as their reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are critical for deducing the reactivity pattern of the title compound. Studies on sulfonation reactions and the synthesis of pyrroles and indoles hint at the compound's potential functional groups and their reactivities, offering a glimpse into its chemical behavior and potential applications (Janosik et al., 2006).

Aplicaciones Científicas De Investigación

Chemical Structure and Properties

The compound 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone belongs to a class of compounds characterized by the presence of indole and pyrrolidine ring systems. Research has shown that these compounds often possess planar structures, with the phenylsulfonyl group typically positioned at a perpendicular or inclined angle relative to the indole ring system. Such structural characteristics are key to their chemical behavior and potential applications in various fields of scientific research (Kishbaugh, Gribble, & Jasinski, 2007).

Synthesis and Modification

The synthesis and modification of these compounds have been a significant area of study. Techniques such as sulfonation using chlorosulfonic acid in acetonitrile have been explored to synthesize 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chlorides and 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides, which can be further converted into various sulfonamide derivatives (Janosik et al., 2006). Such modifications expand the scope of potential applications of these compounds in scientific research.

Potential Medical Applications

While detailed information on the specific medical applications of this compound is limited, related compounds have been studied for their potential in medical applications. For example, similar compounds have shown inhibitory effects on HIV-1 replication, suggesting potential use in antiviral therapies (Che et al., 2015).

Propiedades

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c23-20(21-12-6-7-13-21)15-22-14-19(17-10-4-5-11-18(17)22)26(24,25)16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUBWHVKMNFRCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494416.png)

![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2494418.png)

![3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide](/img/structure/B2494421.png)

![Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione](/img/structure/B2494422.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2494426.png)